molecular formula C9H7ClN2O B13872346 4-Chloro-2-methoxy-1,8-naphthyridine

4-Chloro-2-methoxy-1,8-naphthyridine

Cat. No.: B13872346
M. Wt: 194.62 g/mol
InChI Key: PUDWEPNKXOHEQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-methoxy-1,8-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a chlorine atom at the 4th position and a methoxy group at the 2nd position on the naphthyridine ring.

Preparation Methods

The synthesis of 1,8-naphthyridines, including 4-Chloro-2-methoxy-1,8-naphthyridine, can be achieved through various methods. Some of the common synthetic routes include:

Industrial production methods for this compound typically involve optimizing these synthetic routes to achieve high yields and purity.

Chemical Reactions Analysis

4-Chloro-2-methoxy-1,8-naphthyridine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Chloro-2-methoxy-1,8-naphthyridine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Chloro-2-methoxy-1,8-naphthyridine depends on its specific application. In medicinal chemistry, naphthyridine derivatives exert their effects by interacting with molecular targets such as bacterial DNA gyrase or topoisomerase IV, leading to the inhibition of bacterial DNA replication . The exact molecular pathways involved can vary depending on the specific derivative and its target.

Comparison with Similar Compounds

4-Chloro-2-methoxy-1,8-naphthyridine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

4-chloro-2-methoxy-1,8-naphthyridine

InChI

InChI=1S/C9H7ClN2O/c1-13-8-5-7(10)6-3-2-4-11-9(6)12-8/h2-5H,1H3

InChI Key

PUDWEPNKXOHEQJ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C=CC=N2)C(=C1)Cl

Origin of Product

United States

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